OPC-167832, also known as quabodepistat, is a novel compound developed by Otsuka Pharmaceutical. It belongs to a class of drugs known as carbostyril derivatives and exhibits potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound works by inhibiting decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall. This mechanism of action distinguishes OPC-167832 from existing anti-tuberculosis therapies and positions it as a promising candidate for treating both drug-susceptible and multidrug-resistant forms of tuberculosis .
OPC-167832 was identified during a screening process targeting carbostyril derivatives. The compound has shown significant bactericidal activity with minimum inhibitory concentrations ranging from 0.00024 to 0.002 micrograms per milliliter against Mycobacterium tuberculosis strains, including multidrug-resistant isolates . Its classification as a small molecule drug places it within the realm of pharmacological agents that target specific biochemical pathways to exert therapeutic effects.
The synthesis of OPC-167832 involves the optimization of 3,4-dihydrocarbostyril derivatives. Initial screening identified compounds with favorable pharmacokinetic properties, leading to the development of OPC-167832 . The synthesis process includes:
OPC-167832 has the molecular formula C21H20ClF3N2O4 and a molecular weight of approximately 440.85 g/mol. The InChIKey for this compound is XZISSTDXPBUCJA-DYESRHJHSA-N, which provides a unique identifier for its chemical structure.
The structural features include:
OPC-167832 primarily engages in biochemical reactions that inhibit DprE1, disrupting the cell wall synthesis of Mycobacterium tuberculosis. This inhibition leads to:
In vitro studies have shown that OPC-167832 does not exhibit antagonistic effects when combined with other anti-tuberculosis agents, suggesting compatibility in multi-drug regimens .
The mechanism by which OPC-167832 exerts its effects involves the following steps:
OPC-167832 possesses several notable physical and chemical properties:
Relevant data indicate that OPC-167832 maintains stability in various pH conditions, which is advantageous for formulation development .
OPC-167832 is primarily investigated for its application in treating tuberculosis, particularly:
Clinical trials are ongoing to further evaluate its safety, tolerability, pharmacokinetics, and efficacy in various patient populations affected by tuberculosis .
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6